N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or dichloromethane, and a catalyst like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide
- 2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-16(14-4-2-3-5-15(14)21-11)17(22)18(23)20-10-12-6-8-13(19)9-7-12/h2-9,21H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQYTYFFDVPEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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